Methyl 4-(2,3-dihydrobenzofuran-5-yl)-2-hydroxybutanoate
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Overview
Description
Methyl 4-(2,3-dihydrobenzofuran-5-yl)-2-hydroxybutanoate is an organic compound that belongs to the class of benzofurans Benzofurans are known for their diverse biological activities and are commonly found in various natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2,3-dihydrobenzofuran-5-yl)-2-hydroxybutanoate typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hydroxybutanoate Group: The hydroxybutanoate group can be introduced via esterification reactions using suitable alcohols and acids.
Final Methylation: The final step involves the methylation of the hydroxybutanoate group to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and cyclization reactions using continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The benzofuran ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzofurans with various functional groups.
Scientific Research Applications
Methyl 4-(2,3-dihydrobenzofuran-5-yl)-2-hydroxybutanoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in the study of enzyme interactions and metabolic pathways.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-(2,3-dihydrobenzofuran-5-yl)-2-hydroxybutanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate
- 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-methyl
Uniqueness
Methyl 4-(2,3-dihydrobenzofuran-5-yl)-2-hydroxybutanoate is unique due to its specific structural features, such as the hydroxybutanoate group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
Methyl 4-(2,3-dihydrobenzofuran-5-yl)-2-hydroxybutanoate is a compound of increasing interest due to its potential biological activities, particularly in relation to cannabinoid receptors and neuroprotective effects. This article explores the biological activity of this compound, focusing on its interactions with cannabinoid receptors, anti-inflammatory properties, and neuroprotective effects.
Chemical Structure and Properties
This compound features a unique structure that includes a dihydrobenzofuran moiety and a hydroxybutanoate group. Its molecular formula is C13H16O4, with a molecular weight of approximately 236.26 g/mol. The presence of these functional groups is crucial for its biological activity.
Biological Activity Overview
1. Cannabinoid Receptor Interaction
Research indicates that this compound acts as a selective agonist for cannabinoid receptor type 2 (CB2). This receptor plays a significant role in modulating inflammation and pain responses. Compounds with similar structural characteristics have shown the ability to selectively activate CB2 without affecting CB1 receptors, which are associated with psychoactive effects. This selectivity suggests potential therapeutic applications with fewer side effects compared to traditional cannabinoids .
2. Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can modulate inflammatory pathways. It has been observed to suppress microglial activation, indicating potential neuroprotective effects in models of neuropathic pain. The compound's ability to reduce inflammation could be beneficial in treating various inflammatory conditions.
3. Neuroprotective Properties
The compound's neuroprotective effects are particularly relevant in the context of neurodegenerative diseases. By interacting with CB2 receptors, it may help mitigate neuroinflammation and promote neuronal survival in pathological conditions such as Alzheimer's disease and multiple sclerosis .
Comparative Analysis with Similar Compounds
The following table summarizes the properties and activities of this compound compared to structurally similar compounds:
Compound Name | Structure Features | Biological Activity | Unique Aspects |
---|---|---|---|
This compound | Dihydrobenzofuran core with hydroxybutanoate group | Selective CB2 agonist; anti-inflammatory | Enhanced selectivity at CB2 receptors |
Methyl 3-(2-methyl-2,3-dihydrobenzofuran)propanoate | Similar ester functionality | Possible anti-inflammatory effects | Different side chain |
Dihydrocoumarin | Related heterocyclic compound | Antioxidant properties | Different ring structure |
Methyl 4-hydroxybenzoate | Simple ester structure | Antimicrobial properties | Lacks the benzofuran moiety |
This table illustrates the unique position of this compound within its structural class, particularly regarding its selectivity for cannabinoid receptors.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
- Neuroprotective Effects : A study demonstrated that derivatives of dihydrobenzofuran can suppress microglial activation and exhibit neuroprotective properties in models of neuropathic pain.
- Inflammatory Modulation : In vitro assays indicated that compounds similar to this compound effectively modulated inflammatory pathways, suggesting their potential utility in treating chronic inflammatory diseases .
Properties
Molecular Formula |
C13H16O4 |
---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
methyl 4-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxybutanoate |
InChI |
InChI=1S/C13H16O4/c1-16-13(15)11(14)4-2-9-3-5-12-10(8-9)6-7-17-12/h3,5,8,11,14H,2,4,6-7H2,1H3 |
InChI Key |
MKHVMSGSVAIMJW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCC1=CC2=C(C=C1)OCC2)O |
Origin of Product |
United States |
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